Regiodivergent vs. Regiospecific Isothiazole Formation: 2-Phenyl-5-(phenylthio)furan Compared with 2,5-Diphenylfuran
In the one-step conversion of furans to 5-acylisothiazoles using ethyl carbamate, thionyl chloride, and pyridine (Katz reagent), 2,5-diphenylfuran undergoes exclusively regiospecific ring-opening to give a single isothiazole product (2a) in 98% yield (benzene, 24 h) and 80% yield (chlorobenzene, 0.5 h) [1]. In stark contrast, 5-phenyl-2-phenylthiofuran (compound 12) yields a mixture of two regioisomeric 5-acylisothiazoles, 13 and 14, in combined yields of 51% (34% + 17%, toluene/pyridine, 8 h) and 42% (30% + 12%, chlorobenzene/isoquinoline, 0.5 h) [1]. The phenylthio-substituted furan is the only 2,5-disubstituted furan in this study that produces both possible isomeric isothiazoles, with the major isomer 13 arising from preferential electrophilic attack at the β-position adjacent to the more electron-releasing phenylthio group [1].
| Evidence Dimension | Regiochemical outcome (number of isomeric isothiazole products formed) |
|---|---|
| Target Compound Data | Two isomeric 5-acylisothiazoles: 13 (34%) and 14 (17%) in toluene/pyridine/8 h; 13 (30%) and 14 (12%) in chlorobenzene/isoquinoline/0.5 h |
| Comparator Or Baseline | 2,5-Diphenylfuran: single isothiazole 2a (98% in benzene/pyridine/24 h; 80% in chlorobenzene/isoquinoline/0.5 h) |
| Quantified Difference | Target gives 2 regioisomers vs. 1 for comparator; regiochemical divergence is qualitative (mixture vs. single product) rather than a simple yield differential |
| Conditions | Ethyl carbamate (4.3 mmol), thionyl chloride (4.3–8.6 mmol), pyridine or isoquinoline base, refluxing benzene/toluene/chlorobenzene |
Why This Matters
For medicinal chemistry programs requiring access to both regioisomeric 5-acylisothiazoles from a single furan precursor, 2-phenyl-5-(phenylthio)furan is uniquely capable among the studied 2,5-disubstituted furans; no other analog delivers this regiodivergent outcome.
- [1] Guillard J, Lamazzi C, Meth-Cohn O, Rees CW, White AJP, Williams DJ. One-step synthesis of 5-acylisothiazoles from furans. J Chem Soc, Perkin Trans 1. 2001;(11):1304-1313. doi:10.1039/B101157J View Source
